molecular formula C11H13N3O2 B13780908 Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- CAS No. 67905-63-9

Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-

Cat. No.: B13780908
CAS No.: 67905-63-9
M. Wt: 219.24 g/mol
InChI Key: ODVOQTAXTDMKPZ-UHFFFAOYSA-N
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Description

Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- is a chemical compound with the molecular formula C11H13N3O2. This compound is known for its unique structure, which includes a cyanoethyl group and a hydroxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound often utilize high-efficiency liquid chromatography techniques. For example, reverse-phase high-performance liquid chromatography (RP-HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid is used for the analysis and separation of this compound .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include acetonitrile, water, phosphoric acid, and formic acid . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds.

Scientific Research Applications

Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- involves its interaction with specific molecular targets and pathways. The cyanoethyl and hydroxyphenyl groups play a crucial role in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- apart from similar compounds is its unique combination of the cyanoethyl and hydroxyphenyl groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various scientific research applications .

Properties

CAS No.

67905-63-9

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N-[3-(2-cyanoethylamino)-4-hydroxyphenyl]acetamide

InChI

InChI=1S/C11H13N3O2/c1-8(15)14-9-3-4-11(16)10(7-9)13-6-2-5-12/h3-4,7,13,16H,2,6H2,1H3,(H,14,15)

InChI Key

ODVOQTAXTDMKPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)NCCC#N

Origin of Product

United States

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